Kanamycin A acid sulfate

Descripción general

Descripción

Kanamycin A, often referred to simply as kanamycin, is an antibiotic used to treat severe bacterial infections and tuberculosis . It is not a first-line treatment and is recommended for short-term use only, usually from 7 to 10 days .

Synthesis Analysis

Kanamycin A is derived from KanJ-and-KanK-catalyzed conversion of kanamycin B in Streptomyces kanamyceticus . The kanamycin B yield of the kanJ-disruption strain was 3268±255 μg/mL, 12-fold higher than that of the original strain . The overexpressing strain containing three copies of kanJ and kanK in its genome exhibited the lowest kanamycin B yield (128±20 μg/mL), which was 54% lower than that of the original strain .Molecular Structure Analysis

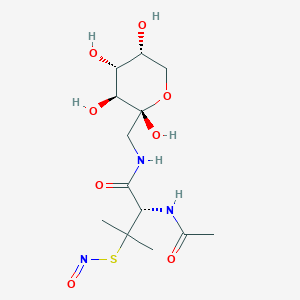

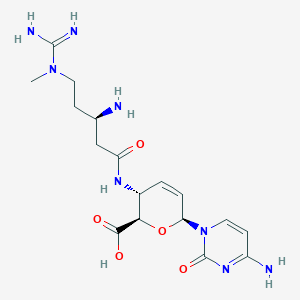

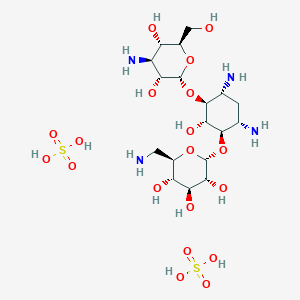

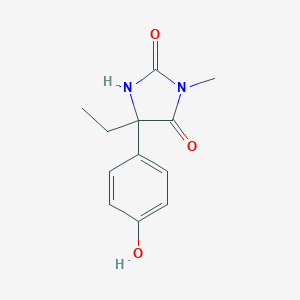

The molecular formula of Kanamycin A acid sulfate is C18H40N4O19S2 . The molecular weight is 680.7 g/mol . The IUPAC name is (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid .Chemical Reactions Analysis

Kanamycin A is involved in an oxidative deamination step catalyzed by kanamycin B dioxygenase (KanJ), thereby the C2’ position of kanamycin B is transformed into a keto group upon release of ammonia . The large size of the binding pocket suggests that KanJ can accept a broad range of substrates .Physical And Chemical Properties Analysis

The molecular formula of Kanamycin A acid sulfate is C18H40N4O19S2 . The molecular weight is 680.7 g/mol . The IUPAC name is (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid .Aplicaciones Científicas De Investigación

1. Design and Synthesis of Modified Kanamycin A

- Application Summary: The study involves the design, synthesis, and bioassay of 2′-modified Kanamycin A derivatives. The modification of old drugs is an important way to obtain new ones, and it has been widely used in developing new aminoglycoside antibiotics .

- Methods of Application: The researchers analyzed the reason that some 2′- N -acetylated products of aminoglycosides caused by aminoglycoside-modifying enzyme AAC (2′) can partially retain activity, and then designed, synthesized, and evaluated a series of 2′-modified kanamycin A derivatives .

- Results: Bioassay results showed the modifying strategy was feasible. The study provided valuable structure–activity relationship information, which would help researchers to develop new aminoglycoside antibiotics more effectively .

2. Modulation of Kanamycin B and Kanamycin A Biosynthesis

- Application Summary: The research focuses on the modulation of kanamycin B and kanamycin A biosynthesis in Streptomyces kanamyceticus via metabolic engineering .

- Methods of Application: The researchers used metabolic engineering techniques to modulate the biosynthesis of kanamycin B and kanamycin A in Streptomyces kanamyceticus .

- Results: The main metabolite of the kanJ-disruption strain was identified as kanamycin B. The kanamycin B yield of the kanJ-disruption strain was 3268±255 μg/mL, 12-fold higher than that of the original strain .

3. Use in Culture Media for Isolation of Group D Streptococci

- Application Summary: Kanamycin A acid sulfate is used as an additive in culture media for the isolation of group D streptococci on Kanamycin Esculin Azide Agar .

- Methods of Application: The antibiotic is added to the culture media, which then allows for the selection of group D streptococci .

- Results: The use of kanamycin A acid sulfate in the culture media allows for the successful isolation of group D streptococci .

4. Selection Agent for Transformed Plant Cells

- Application Summary: Kanamycin A acid sulfate is used for selection of transformed plant cells containing the neomycin phosphotransferase on a kanamycin-medium .

- Methods of Application: Transformed plant cells are grown on a medium containing kanamycin A acid sulfate. Only the cells that have been successfully transformed and contain the neomycin phosphotransferase can grow in this medium .

- Results: This method allows for the successful selection of transformed plant cells .

5. Inhibition of Shoot Regeneration

- Application Summary: Kanamycin has been used to inhibit shoot regeneration from Siberian Elmleaf explants .

- Methods of Application: The explants are treated with kanamycin, which inhibits the regeneration of shoots .

- Results: The treatment with kanamycin successfully inhibits shoot regeneration .

6. Bioprocessing Applications

- Application Summary: Kanamycin Acid Sulfate is used in bioprocessing applications including biofuel production .

- Methods of Application: It is used as a selective agent to select for resistant mammalian, fungal, or bacterial cells that contain the kanMX marker or other kanamycin resistance genes .

- Results: The use of Kanamycin Acid Sulfate in bioprocessing allows for the selection of resistant cells, aiding in biofuel production .

7. Carbon Dots Derived from Kanamycin Sulfate

- Application Summary: In this study, kanamycin sulfate, a broad-spectrum antibiotic, was used to synthesize novel carbon dots (CDs-Kan) by a one-step hydrothermal method .

- Methods of Application: The researchers synthesized CDs-Kan using a one-step hydrothermal method .

- Results: CDs-Kan showed good inhibitory effects on Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus . Moreover, CDs-Kan was successfully applied to the biological imaging of fungi and plant cells . In addition, CDs-Kan could be used as a fluorescent probe for the quick, sensitive, and selective detection of Cr 6+ .

8. Electrophysiological Recordings of Outer Hair Cells

- Application Summary: Kanamycin has been used for electrophysiological recordings of outer hair cells .

- Methods of Application: The researchers used kanamycin in their electrophysiological recordings of outer hair cells .

- Results: The use of kanamycin allowed for successful electrophysiological recordings of outer hair cells .

9. Antibacterial Activity and Selectivity for Cr6+ Detection

- Application Summary: In this study, kanamycin sulfate, a broad-spectrum antibiotic, was used to synthesize novel carbon dots (CDs-Kan) by a one-step hydrothermal method .

- Methods of Application: The researchers synthesized CDs-Kan using a one-step hydrothermal method .

- Results: CDs-Kan showed good inhibitory effects on Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus . Moreover, CDs-Kan was successfully applied to the biological imaging of fungi and plant cells . In addition, CDs-Kan could be used as a fluorescent probe for the quick, sensitive, and selective detection of Cr 6+ .

10. Inhibition of Shoot Regeneration

Safety And Hazards

Kanamycin A may damage fertility or the unborn child . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection . If exposed or concerned, get medical advice .

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O11.2H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;2*1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;2*(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTKIXVMLDAMNU-KNQICTBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40N4O19S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641058 | |

| Record name | Sulfuric acid--(1S,2R,3R,4S,6R)-4,6-diamino-3-[(6-amino-6-deoxy-alpha-D-glucopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxy-alpha-D-glucopyranoside (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kanamycin acid sulfate | |

CAS RN |

64013-70-3 | |

| Record name | Kanamycin acid sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064013703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--(1S,2R,3R,4S,6R)-4,6-diamino-3-[(6-amino-6-deoxy-alpha-D-glucopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxy-alpha-D-glucopyranoside (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1.fwdarw.6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1.fwdarw.4)]-2-deoxy-, sulfate (1:2) (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KANAMYCIN ACID SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KF3N5C3AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-3h-imidazo[4,5-f]quinoline](/img/structure/B14863.png)